
2,5-Dichlorophenol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenol hydrate is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O·H2O. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its phenolic odor and is typically found in a crystalline or powder form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenol hydrate can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide (H2O2) as the oxidant. In this process, iron powder is used as a catalyst, and acetic acid serves as the solvent. The optimal reaction conditions include a reaction temperature of 60°C and a reaction time of 2.5 hours .
Another method involves a multi-step process starting with the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The direct oxidation method using hydrogen peroxide is favored due to its simplicity and efficiency. The process parameters are carefully controlled to maximize the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorophenol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can yield chlorinated cyclohexanols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,5-Dichlorophenol hydrate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: Used in studies related to enzyme inhibition and microbial activity.
Medicine: Investigated for its potential use in developing antimicrobial agents.
Industry: Employed in the production of herbicides, disinfectants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenol hydrate involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2,5-Dichlorophenol hydrate can be compared with other dichlorophenols, such as:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other dichlorophenols may not be as effective .
Propriétés
Numéro CAS |
848169-94-8 |
|---|---|
Formule moléculaire |
C6H6Cl2O2 |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
2,5-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;1H2 |
Clé InChI |
TYFANTCBQNOQBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)O)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

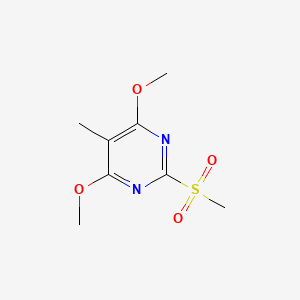

![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
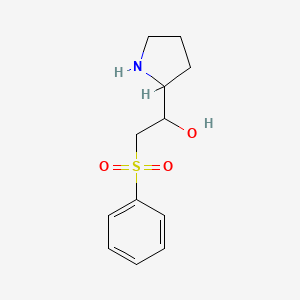
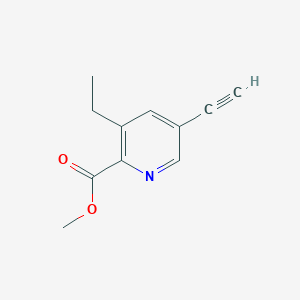
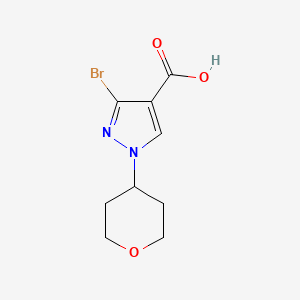
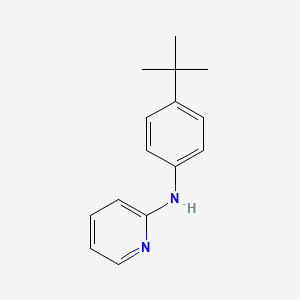
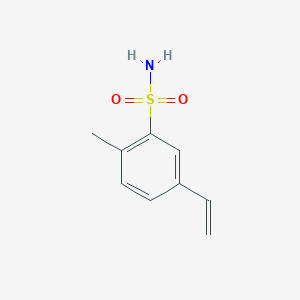
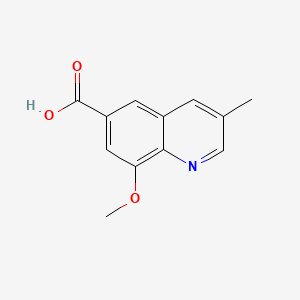
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
